molecular formula C9H8F2 B075863 (2,2-Difluorocyclopropyl)benzene CAS No. 13343-40-3

(2,2-Difluorocyclopropyl)benzene

Cat. No. B075863
CAS RN: 13343-40-3
M. Wt: 154.16 g/mol
InChI Key: DLBYCBMQDZFUIJ-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)benzene is a specialized chemical compound featuring a cyclopropyl ring substituted with two fluorine atoms and attached to a benzene ring. This structure leads to interesting chemical properties and reactivities due to the presence of the highly electronegative fluorine atoms and the strained cyclopropyl group.

Synthesis Analysis

The synthesis of difluorinated cyclopropyl-benzene structures often involves strategic ring-opening reactions followed by halogenation methods. For instance, Fuchibe et al. (2023) describe a method for synthesizing 2-difluoroethylated benzoxazines via proton-mediated ring-opening of 1,1-difluorocyclopropanes, which, although not directly (2,2-Difluorocyclopropyl)benzene, highlights techniques potentially applicable to its synthesis (Fuchibe, Matsuo, & Ichikawa, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to (2,2-Difluorocyclopropyl)benzene, such as other difluorocyclopropane derivatives, demonstrates significant effects from the fluorine atoms. For example, the difluorocyclopropane core is a valuable element in medicinal chemistry due to its unique structure and electronegativity of the attached fluorine atoms which can significantly alter molecular properties (Lin et al., 2021).

Chemical Reactions and Properties

Difluorocyclopropyl groups undergo unique reactions, such as ring transformations and functional group interconversions. For instance, reactions involving difluorinated cyclopropanes can include gem-difluorination, demonstrating the reactivity of these structures under different chemical conditions. These reactions typically exploit the ring strain and electronic effects of the difluorocyclopropyl group (Lin et al., 2021).

Scientific Research Applications

  • Friedel-Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride : This study focused on the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with various arenes. The reactions showed an unexpected rearrangement leading to novel aryl 3-chloro-3,3-difluoropropyl ketones. This reaction may be useful synthetically with relatively unreactive arene substrates like benzene, toluene, and p-xylene (Dolbier et al., 2011).

  • Hybrid Organic/Inorganic Benzene : This research explored benzene derivatives, particularly focusing on the inorganic isoelectronic relative of benzene, borazine, and its implications in chemical hydrogen storage applications. It highlighted the synthesis and characterization of 1,2-dihydro-1,2-azaborine as a novel organic/inorganic hybrid structure (Marwitz et al., 2009).

  • Ionic Liquid-Benzene Mixtures : This paper used neutron diffraction to investigate the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene. It showed how benzene alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).

  • Synthesis and Characterization of Hexaarylbenzenes : This study described the synthesis of hexaarylbenzenes using C-H activation, cross-coupling, and cycloaddition reactions, highlighting their potential in creating diverse benzene derivatives (Suzuki et al., 2015).

  • Gold(I)-Catalyzed Tandem C-H and C-C Activation : The study focused on (cyclopropylidenecyclohexyl)benzene derivatives undergoing tandem intramolecular C-H and C-C bond activation in the presence of AuPPh(3)Cl/AgOTf, forming biaryl derivatives (Jiang et al., 2010).

  • Polymerization of Cyclic Monomers : This research involved synthesizing 1,3-Bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, leading to hard, transparent, crosslinked polymers, potentially useful in various industrial applications (Moszner et al., 1999).

  • Two-Dimensional Angular Polycyclic Aromatic Hydrocarbons : This study highlighted the design and applications of two-dimensional polycyclic aromatic hydrocarbons (PAHs) for device applications, emphasizing their stability and charge-transport properties (Zhang et al., 2015).

Future Directions

The future directions for the study of “(2,2-Difluorocyclopropyl)benzene” and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

properties

IUPAC Name

(2,2-difluorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBYCBMQDZFUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343901
Record name (2,2-Difluorocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluorocyclopropyl)benzene

CAS RN

13343-40-3
Record name (2,2-Difluorocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Xu, EA Ahmed, B Xiao, QQ Lu, YL Wang… - Angewandte …, 2015 - Wiley Online Library
An unprecedented Pd‐catalyzed regioselective activation of gem‐difluorinated cyclopropanes induced by CC bond cleavage is reported. It provides a general and efficient access to a …
Number of citations: 102 onlinelibrary.wiley.com
T Goto, T Kawasaki-Takasuka… - The Journal of Organic …, 2019 - ACS Publications
It was reported for the first time that single-electron oxidants such as CAN or K 2 S 2 O 8 affected facile ring opening of simple gem-difluorocyclopropanes to afford 1,3-dibromo-2,2-…
Number of citations: 12 pubs.acs.org
X Wu, Y Zeng, ZT Jiang, Y Zhu, L Xie, Y Xia - Organic Letters, 2022 - ACS Publications
gem-Difluorinated cyclopropanes have attracted wide research interest in organic synthesis due to their high reactivity. Herein, we report a Lewis acid-catalyzed cross-coupling reaction …
Number of citations: 2 pubs.acs.org
K Sekine, A Ushiyama, Y Endo… - The Journal of Organic …, 2020 - ACS Publications
The highly enantioselective copper/chiral phosphine-catalyzed hydro-, bora-, and carbo-metalations of difluorocyclopropenes with PHMS [H-Si], H-BPin, (BPin) 2 , and (CH 3 ) 2 Zn [Zn-…
Number of citations: 18 pubs.acs.org
D Munemori, K Narita, T Nokami, T Itoh - Organic letters, 2014 - ACS Publications
gem-Difluorocyclopropane derivatives react with allyltributylstannane in the presence of 2,2′-azobis(isobutyronitrile) to afford 1,6-dienes with a gem-difluoromethylene moiety at the …
Number of citations: 44 pubs.acs.org
AMY Suliman, EAMA Ahmed, TJ Gong… - Chemical …, 2021 - pubs.rsc.org
Borylative difunctionalization of alkenes has emerged as a powerful approach for synthesizing highly functionalized molecules. Herein, dual Cu/Pd-catalysed borylfluoroallylation of …
Number of citations: 24 pubs.rsc.org
J Sun, H Ye, F Sun, YY Pan, XW Zhu, XX Wu - Organic Letters, 2023 - ACS Publications
An efficient palladium-catalyzed 2-fluoroallylation of P(O)H compounds with gem-difluorocyclopropanes is presented. The reaction provides a variety of 2-fluoroallylic phosphorus …
Number of citations: 1 pubs.acs.org
ZT Jiang, J Huang, Y Zeng, F Hu, Y Xia - Angewandte Chemie, 2021 - Wiley Online Library
Herein, we report a rhodium catalyzed directing‐group free regioselective C−H allylation of simple arenes. Readily available gem‐difluorinated cyclopropanes can be employed as …
Number of citations: 43 onlinelibrary.wiley.com
PS Nosik, SV Ryabukhin… - Advanced Synthesis …, 2018 - Wiley Online Library
Reaction of various electron‐deficient alkenes, as well as functionalized styrene derivatives with CF 3 SiMe 3 −NaI system is studied. Relative reactivity of the substrates is established. …
Number of citations: 39 onlinelibrary.wiley.com
B Li, JL Shi, Y Xia - Organic Letters, 2023 - ACS Publications
The construction of all-carbon quaternary centers in small-ring systems is important but challenging in organic synthesis. Herein, by taking gem-difluorocyclopropyl bromides (DFCBs) …
Number of citations: 2 pubs.acs.org

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